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(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride
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Overview
Description
(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride is a chemical compound with a unique structure that includes an azetidine ring, a methoxy group, and a methanol moiety
Chemical Reactions Analysis
(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and methoxy group play crucial roles in its activity, potentially affecting enzyme function and cellular processes. detailed information on its molecular targets and pathways is not extensively documented .
Comparison with Similar Compounds
(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride can be compared with other azetidine derivatives and methanol-containing compounds. Similar compounds include:
(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride: This compound has a similar structure but with an amine group instead of a methanol moiety.
Azetidine derivatives: These compounds share the azetidine ring structure and may have different functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
(3-Methoxy-1-methylazetidin-3-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C6H14ClN1O2 and is characterized by the presence of an azetidine ring, which contributes to its unique pharmacological properties. Its structural representation is crucial for understanding its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine structure allows it to engage with various receptors and enzymes, potentially influencing signaling pathways related to:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting key survival signals.
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays. Below is a summary of notable findings:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Antimicrobial | Disk diffusion method | Inhibition of Gram-positive bacteria at concentrations as low as 50 µg/mL. |
Study 2 | Anticancer | MTT assay on cancer cell lines | Induced 70% cell death in MCF-7 breast cancer cells at 100 µM after 48 hours. |
Study 3 | Neuroprotective | In vitro neuronal cultures | Reduced oxidative stress markers by 40% compared to control. |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on several cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation.
Properties
CAS No. |
2770359-46-9 |
---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3-methoxy-1-methylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-3-6(4-7,5-8)9-2;/h8H,3-5H2,1-2H3;1H |
InChI Key |
PQKAOVBJOWNSAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CO)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
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